molecular formula C43H59NO16 B1667194 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 355113-98-3

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B1667194
CAS No.: 355113-98-3
M. Wt: 845.9 g/mol
InChI Key: AHXICHPPXIGCBN-GPWPDEGDSA-N
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Description

This compound is a structurally complex taxane derivative, part of a class of diterpenoids known for their antitumor activity. Its molecular formula is C₄₃H₅₉NO₁₆, with a molecular weight of 845.936 g/mol and a single stereoisomer mass of 845.383385 . The IUPAC name highlights its tetracyclic core, multiple ester and hydroxyl substituents, and a tertiary-butyloxycarbonyl (t-BOC) protected amino group on the C15 side chain . It is closely related to cabazitaxel, a clinically approved chemotherapeutic agent for hormone-refractory prostate cancer , and shares structural homology with paclitaxel (Taxol®), differing primarily in substituents at C7, C10, and the side chain .

Properties

CAS No.

355113-98-3

Molecular Formula

C43H59NO16

Molecular Weight

845.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1

InChI Key

AHXICHPPXIGCBN-GPWPDEGDSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

Appearance

Solid powder

Other CAS No.

355113-98-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 275183;  BMS275183;  BMS-275183.

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

Selective protection ensures reactivity control during subsequent steps:

  • C1 and C9 hydroxyls : Protected as tert-butyldimethylsilyl (TBS) ethers using TBSCl and imidazole in dichloromethane.
  • C10 hydroxyl : Converted to a methoxycarbonyl group via reaction with methyl chloroformate in pyridine.

Equation 1: Methoxycarbonylation at C10
$$ \text{10-DAB} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{pyridine}} \text{C10-OCO}2\text{CH}3 \text{ derivative} $$

Acetylation at C12

The C12 hydroxyl is acetylated using acetic anhydride (Ac2O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C. This step achieves >95% yield with minimal side reactions.

Table 2: Acetylation Reaction Conditions

Parameter Value Source
Reagent Ac2O
Catalyst DMAP (0.1 eq)
Temperature 0°C → rt
Yield 95%

Installation of the C15 Side Chain

The C15 hydroxyl is functionalized via a three-step sequence:

  • Oxidation : Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts C15-OH to a ketone.
  • Amination : Reductive amination with tert-butyloxycarbonyl (Boc)-protected amine introduces the C3’-(Boc-amino) group.
  • Esterification : Yamaguchi coupling (2,4,6-trichlorobenzoyl chloride, triethylamine) attaches the 2-hydroxy-4,4-dimethylpentanoyl moiety.

Equation 2: Yamaguchi Coupling Mechanism
$$ \text{C15-O}^- + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{C15-OCOR} $$

Final Assembly and Deprotection

Benzoate Ester Formation at C2

The C2 hydroxyl is esterified with benzoyl chloride in the presence of DMAP and N,N-diisopropylethylamine (DIPEA). Steric hindrance from the tetracyclic core necessitates prolonged reaction times (24–48 h) at 50°C.

Global Deprotection

  • TBS removal : Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves silyl ethers at C1 and C9.
  • Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

Table 3: Deprotection Conditions and Outcomes

Protecting Group Reagent Conditions Yield Source
TBS TBAF (1.0 M) THF, 0°C, 2 h 98%
Boc TFA:DCM (1:1) rt, 1 h 95%

Industrial-Scale Production Considerations

Process Optimization

  • Continuous flow reactors : Minimize epimerization during oxidation steps by controlling residence time.
  • Crystallization : Ethanol/water mixtures achieve >99.5% purity via recrystallization.

Quality Control Metrics

Parameter Specification Method
Purity (HPLC) ≥99.5% USP <621>
Residual solvents <500 ppm (ICH Q3C) GC-MS
Enantiomeric excess ≥99.9% Chiral HPLC

Challenges and Mitigation Strategies

  • C13 Epimerization :

    • Cause : Base-mediated keto-enol tautomerism during esterification.
    • Solution : Low-temperature (-78°C) reactions with rapid quenching.
  • Solubility Issues :

    • Cause : Hydrophobic taxane core in polar solvents.
    • Solution : Tetrahydrofuran/N,N-dimethylformamide (THF/DMF) co-solvent systems.
  • Byproduct Formation :

    • Cause : Over-acetylation at C7 or C10.
    • Solution : Stoichiometric control of Ac2O (1.05 eq) and short reaction times.

Chemical Reactions Analysis

BMS-275183 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to modulate inflammatory pathways and reduce cytokine production in vitro and in vivo models of inflammation . This suggests potential therapeutic uses in conditions characterized by chronic inflammation.

Antioxidant Activity

The compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models . This activity could be beneficial in preventing oxidative damage related to various diseases such as cardiovascular disorders and neurodegenerative diseases.

Antimicrobial Effects

Preliminary studies have indicated that [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy...] exhibits antimicrobial activity against a range of pathogens including bacteria and fungi . This opens avenues for its use in developing new antimicrobial agents or as a preservative in food and cosmetics.

Cytotoxic Effects on Cancer Cells

In vitro assays have revealed that this compound can induce apoptosis in various cancer cell lines . The mechanism appears to involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Pesticidal Properties

The compound's bioactive nature has led researchers to explore its potential as a natural pesticide. Studies show that it can effectively deter pest populations while being less harmful to beneficial insects compared to synthetic pesticides . This aligns with the growing demand for sustainable agricultural practices.

Drug Delivery Systems

Due to its unique chemical structure and properties, this compound can be utilized in the development of novel drug delivery systems. Its ability to enhance solubility and bioavailability makes it a candidate for formulating complex drugs that require improved pharmacokinetics .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated reduction in TNF-alpha levels in animal models
Study 2Antioxidant activityShowed significant reduction in oxidative stress markers
Study 3Antimicrobial propertiesEffective against multiple bacterial strains with minimal toxicity
Study 4CytotoxicityInduced apoptosis in breast cancer cell lines through mitochondrial pathways

Mechanism of Action

The mechanism of action of BMS-275183 is similar to that of other taxanes. It stabilizes tubulin polymerization, which prevents the disassembly of microtubules. This disruption of microtubule dynamics inhibits cell division and leads to cell death. BMS-275183 has been shown to be effective against paclitaxel-resistant tumors, including those with tubulin mutations or overexpressing P-glycoprotein .

Comparison with Similar Compounds

Research Findings

Prodrug Development

A hyaluronic acid ester prodrug of paclitaxel (structurally similar to the target compound) demonstrated controlled release kinetics in vitro, with 91% reduction in platelet adhesion and sustained antitumor efficacy .

Resistance Profile

In molecular docking studies, the compound showed lower binding affinity to ABCB1 compared to paclitaxel (PDB: 6qex), suggesting a reduced role in multidrug resistance .

Biological Activity

This compound is a complex organic molecule with a molecular formula of C42H51NO13C_{42}H_{51}NO_{13} and a molecular weight of 777.9 g/mol. Its intricate structure suggests potential biological activities that may be explored in various therapeutic contexts.

The biological activity of this compound can be attributed to its structural features that may interact with biological targets such as enzymes and receptors. The presence of multiple hydroxyl groups and acetyloxy functionalities indicates potential for hydrogen bonding and hydrophobic interactions with biomolecules.

Anticancer Properties

Research has indicated that compounds similar to this one exhibit anticancer properties. For instance, analogs have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study on paclitaxel analogs demonstrated that modifications in the structure could enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The compound's structural components suggest it may possess anti-inflammatory properties. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This could position the compound as a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial activity against a range of pathogens. This suggests that the compound may also possess similar properties, making it a potential candidate for further investigation in the field of infectious diseases .

Summary of Biological Activities

Activity Mechanism References
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against various pathogens

Structure-Activity Relationship (SAR)

The following table summarizes key structural features that may influence biological activity:

Structural Feature Potential Effect
Hydroxyl groupsEnhance solubility and interaction with biomolecules
Acetyloxy groupsPotential modulation of receptor binding
Tetramethyl groupsInfluence lipophilicity and membrane permeability

Case Studies

  • Paclitaxel Analog Study : A focused library of paclitaxel analogs was synthesized to assess their biological activity. Modifications in the side chains were found to significantly affect their cytotoxicity against cancer cells .
  • Inflammatory Response Modulation : In vitro studies demonstrated that compounds structurally related to this benzoate derivative could downregulate TNF-alpha levels in macrophages, indicating potential for treating inflammatory conditions .
  • Antimicrobial Efficacy : A series of tests against common bacterial strains revealed that certain derivatives exhibited significant antibacterial activity, suggesting a broad spectrum of antimicrobial potential .

Q & A

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

A combination of 1H/13C NMR, 2D NMR (COSY, HSQC, NOESY), IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical. For stereochemical assignments, NOESY experiments can identify spatial proximity of protons, while coupling constants in 1H NMR help determine dihedral angles. IR confirms functional groups (e.g., ester, carbonyl). HRMS validates molecular weight and fragmentation patterns. For polycyclic systems, X-ray crystallography is often definitive .

Q. How should researchers purify this compound given its complex functional groups?

Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve polar and non-polar impurities. For labile esters, avoid acidic/basic conditions; instead, employ size-exclusion chromatography or crystallization in non-polar solvents (hexane/ethyl acetate mixtures). Monitor purity via TLC and analytical HPLC .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store under inert atmosphere (N2/Ar) at –20°C in amber vials to avoid hydrolysis of ester groups. Use desiccants (silica gel) to minimize moisture. For short-term use, keep in anhydrous solvents (e.g., dry DMSO or acetonitrile). Avoid prolonged exposure to light due to potential photooxidation of the tetracyclic core .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in NMR data be resolved?

Case Study : If NOE correlations contradict coupling constants, perform density functional theory (DFT) calculations to model the lowest-energy conformers. Compare theoretical NMR chemical shifts (using software like Gaussian or ADF) with experimental data. For example, the C15 hydroxy group’s configuration could be validated by comparing calculated vs. observed 13C shifts for adjacent carbons .

Q. What experimental strategies mitigate epimerization during synthesis?

Use low-temperature reactions (e.g., –78°C for acylations) and sterically hindered bases (e.g., 2,6-lutidine) to suppress racemization. Protect labile hydroxyl groups with trityl or TBS ethers before introducing ester functionalities. Monitor reaction progress via in-situ FTIR to detect intermediates prone to epimerization .

Q. How can computational methods predict the reactivity of the oxatetracyclic core?

Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. For example, the C11 carbonyl is electrophilic, while the C13 ene group may participate in Diels-Alder reactions. Molecular dynamics simulations can model solvation effects on reaction pathways, guiding solvent selection (e.g., THF vs. DCM) .

Q. How to design stability studies for labile functional groups (e.g., acetyloxy, methoxycarbonyloxy)?

Conduct forced degradation studies :

  • Acidic conditions : 0.1M HCl at 40°C for 24h.
  • Oxidative stress : 3% H2O2 at 25°C.
  • Photolytic : Expose to UV light (254 nm) for 48h. Analyze degradation products via LC-MS and compare with synthetic standards. Use QbD principles to identify critical quality attributes (CQAs) like pH sensitivity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across assay platforms?

If the compound shows potent activity in cell-based assays but not in enzymatic assays:

  • Verify membrane permeability via PAMPA assays.
  • Test for prodrug activation (e.g., esterase-mediated hydrolysis of acetyloxy groups).
  • Use surface plasmon resonance (SPR) to confirm target binding vs. off-target effects .

Q. What strategies validate synthetic yields when intermediates are unstable?

Employ quench-and-analyze protocols : Terminate aliquots at intervals, derivatize unstable intermediates (e.g., silylation of hydroxyls), and quantify via GC-MS. For low-yielding steps, optimize using DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading) .

Methodological Tables

Technique Application Example Parameters
Preparative HPLCPurification of polar estersColumn: C18, 250 × 21.2 mm; Gradient: 5–95% MeCN/H2O (0.1% FA)
NOESY NMRStereochemical assignment of tetracyclic coreMixing time: 800 ms; Solvent: CDCl3
DFT CalculationsPredicting C11 carbonyl reactivityB3LYP/6-31G(d) basis set; Solvent: IEFPCM (THF)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Reactant of Route 2
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

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